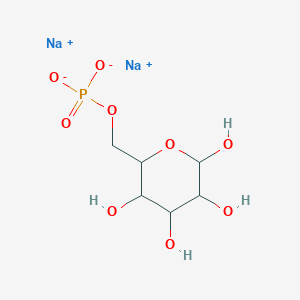
Hexanoic acid, 2-ethyl-, neodymium(3+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-ethyl-, neodymium(3+) salt, also known as Neodymium 2-ethylhexanoate, is a chemical compound with the formula C8H16 O2 . 1/3 Nd . It is used as an intermediate in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and one-third of a neodymium atom . The molecular weight of this compound is 573.85 g/mol .Physical And Chemical Properties Analysis
This compound has a boiling point of 228°C at 760 mmHg . The flash point is 116.6 ºC . The solubility is 228 ºC at 760 mmHg .Applications De Recherche Scientifique
Extraction and Solvent Properties
Researchers have investigated the use of related neodymium compounds in the extraction of neodymium(III) from acidic solutions, highlighting their effectiveness in separating neodymium from mixed metal solutions. For instance, the study of the distribution of neodymium(III) between acidic aqueous nitrate solutions and organic solutions of di(2-ethyl-hexyl)phosphoric acid in hexane explored the formation of complexes in the organic phase, suggesting potential applications in the recycling or purification of neodymium (Sanchez et al., 1999).
Polymer Synthesis
Neodymium salts, including those related to hexanoic acid, 2-ethyl-, neodymium(3+) salt, have been used as catalysts in polymerization processes. A study demonstrated the use of neodymium chloride/2-ethylhexanolate/triethylaluminium catalyst systems in the polymerization of 1,3-butadiene, resulting in polymers with high cis-1,4 structures, which are valuable in the production of synthetic rubber and plastics (Rao et al., 1997).
Environmental Applications
The removal of 2-ethyl-1-hexanol from aqueous solutions by adsorption on activated carbon, a study relevant to the broader context of this compound, highlights the potential environmental applications of such compounds. This research indicated that inorganic salts significantly enhance adsorption capacity, suggesting a method for the removal of pollutants from water (Chang et al., 2013).
Structural and Properties Analysis
Another area of research focuses on the structural analysis and properties of neodymium salts in various applications. For example, the study of the structure and properties of neodymium(III) salts with poly(ethylene-co-methacrylic acid) explored the coordination structure and microphase separation, providing insights into the material properties that can influence their applications in fields like materials science and engineering (Kutsumizu et al., 1996).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexanoic acid, 2-ethyl-, neodymium(3+) salt involves the reaction of 2-ethylhexanoic acid with neodymium oxide in the presence of a solvent.", "Starting Materials": [ "2-ethylhexanoic acid", "neodymium oxide", "solvent" ], "Reaction": [ "Dissolve 2-ethylhexanoic acid in the solvent", "Add neodymium oxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with the solvent to remove impurities", "Dry the product under vacuum to obtain Hexanoic acid, 2-ethyl-, neodymium(3+) salt" ] } | |
Numéro CAS |
73227-23-3 |
Formule moléculaire |
C8H16NdO2 |
Poids moléculaire |
288.45 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;neodymium |
InChI |
InChI=1S/C8H16O2.Nd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
XQQKZIOYKFKEGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Nd+3] |
SMILES canonique |
CCCCC(CC)C(=O)O.[Nd] |
Autres numéros CAS |
73227-23-3 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)



![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)


